molecular formula C12H17N3O3 B2400300 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid CAS No. 1269528-54-2

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No.: B2400300
CAS No.: 1269528-54-2
M. Wt: 251.286
InChI Key: QBBQCPUGFKERPJ-UHFFFAOYSA-N
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Description

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of the piperidine ring and the acetic acid moiety further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the piperidine ring and the acetic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Common reagents include halogens and nucleophiles, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biology, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s application. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    4-Chloromethcathinone: A stimulant drug of the cathinone class.

    2-Fluorodeschloroketamine: A dissociative anesthetic and research chemical.

Uniqueness

Compared to these similar compounds, 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-4-6-14(7-5-9)10-2-3-11(16)15(13-10)8-12(17)18/h2-3,9H,4-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQCPUGFKERPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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